7-Ethoxy-4H-benzo[1,4]thiazin-3-one
Description
Significance of Benzobenchchem.comresearchgate.netthiazin-3-one Derivatives in Medicinal Chemistry and Organic Synthesis
The benzo researchgate.netthiazin-3-one scaffold is considered a "privileged structure" in medicinal chemistry due to the ability of its derivatives to interact with a wide range of biological targets. This has led to the exploration of these compounds for various potential therapeutic applications. Research has shown that derivatives of this scaffold exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antitumor, anti-inflammatory, and neuroprotective effects. researchgate.netnih.govnih.govcbijournal.comresearchgate.net The structural versatility of the benzothiazine nucleus allows for modifications at various positions, enabling the fine-tuning of its pharmacological profile. chemisgroup.us
In the realm of organic synthesis, benzo researchgate.netthiazin-3-one derivatives are valuable intermediates. nih.gov A variety of synthetic strategies have been developed for their preparation, including the condensation of 2-aminothiophenols with α-halo carbonyl compounds or 1,3-dicarbonyl compounds, and intramolecular cyclization reactions. nih.govnih.gov One notable method is the Smiles rearrangement, which provides an efficient one-pot synthesis of the benzothiazine ring system. These synthetic advancements have facilitated the creation of libraries of benzothiazine derivatives for structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds in drug discovery programs.
Overview of Research on 7-Ethoxy-4H-benzobenchchem.comresearchgate.netthiazin-3-one and its Analogs
7-Ethoxy-4H-benzo researchgate.netthiazin-3-one is a specific derivative of the benzothiazine scaffold that has been a subject of interest in chemical research. Its structure is characterized by an ethoxy group at the 7-position of the benzothiazine core. This substitution is thought to potentially enhance the compound's solubility and its ability to interact with hydrophobic pockets in target proteins.
Research on this compound has focused on its synthesis and its potential as a lead compound for further chemical exploration. The synthesis of 7-Ethoxy-4H-benzo researchgate.netthiazin-3-one can be achieved through methods like the one-pot Smiles rearrangement tandem reaction, starting from appropriately substituted anthranilic acid derivatives. The characterization of the resulting product is typically confirmed using spectroscopic techniques such as IR and ¹H-NMR, as well as elemental microanalysis.
The study of analogs of 7-Ethoxy-4H-benzo researchgate.netthiazin-3-one is a key aspect of the research in this area. By synthesizing and evaluating related compounds with different substituents, chemists can systematically investigate the structure-activity relationships and identify the key structural features responsible for any observed biological activity.
Below is a table summarizing the key properties of the parent compound.
| Property | Value | Reference |
| IUPAC Name | 7-ethoxy-4H-1,4-benzothiazin-3-one | nih.gov |
| Molecular Formula | C₁₀H₁₁NO₂S | nih.govscbt.com |
| Molecular Weight | 209.26 g/mol | |
| CAS Number | 71387-69-4 | nih.govscbt.com |
Historical Context and Evolution of Benzobenchchem.comresearchgate.netthiazin-3-one Research
The exploration of heterocyclic compounds containing sulfur and nitrogen dates back to the early 20th century. However, it was during the 1960s and 1970s that research into benzothiazine derivatives intensified significantly. During this period, scientists began to systematically investigate the impact of various substituents on the core benzothiazine structure, leading to a deeper understanding of how these modifications influence the physicochemical and biological properties of the compounds.
The development of 7-Ethoxy-4H-benzo researchgate.netthiazin-3-one can be seen as a logical step in this research trajectory, representing the effort to create analogs with potentially improved properties. The advancement of synthetic methodologies, such as parallel solution-phase synthesis, has been instrumental in accelerating the discovery and evaluation of new benzothiazine derivatives. These techniques allow for the efficient production of a multitude of related compounds, which is essential for comprehensive SAR studies. The ongoing research in this area continues to build upon this historical foundation, with a focus on developing novel synthetic routes and exploring the full potential of the benzo researchgate.netthiazin-3-one scaffold in various scientific applications. nih.govrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-ethoxy-4H-1,4-benzothiazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-2-13-7-3-4-8-9(5-7)14-6-10(12)11-8/h3-5H,2,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUUNYNVHRTORT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354309 | |
| Record name | 7-Ethoxy-4H-benzo[1,4]thiazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71387-69-4 | |
| Record name | 7-Ethoxy-4H-benzo[1,4]thiazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Ethoxy 4h Benzo 1 2 Thiazin 3 One and Structural Derivatives
Conventional Synthetic Routes to the Benzobenchchem.commdpi.comthiazin-3-one Core
The foundational structure of benzo mdpi.comthiazin-3-one is typically assembled through cyclization reactions that form the six-membered thiazine (B8601807) ring fused to a benzene (B151609) ring. These conventional methods are well-established and often serve as the basis for more complex syntheses.
Cyclocondensation Reactions of Aminothiols with Electrophiles
A primary and widely utilized method for constructing the 2H-benzo[b] mdpi.comthiazin-3(4H)-one skeleton involves the reaction of 2-aminothiophenols with various electrophilic reagents. nih.gov These electrophiles typically possess two reactive centers that enable the formation of the heterocyclic ring.
Common electrophiles include α-halocarbonyl compounds such as chloroacetyl chloride, ethyl chloroacetate, and bromopyruvates. nih.govresearchgate.net For instance, the reaction of a 2-aminothiophenol (B119425) with chloroacetyl chloride leads to the formation of the thiazin-3-one ring system. researchgate.net Similarly, reacting 2-aminobenzenethiols with ethyl 2-bromoalkanoates or 2-chloroacetic acid also yields 2H-benzo[b] mdpi.comthiazin-3(4H)-one derivatives. nih.gov The general mechanism involves an initial N-acylation of the amino group of the aminothiophenol, followed by an intramolecular S-alkylation where the thiol group displaces the halogen, leading to ring closure.
| Starting Material | Electrophile | Product Class |
| 2-Aminothiophenol | Chloroacetyl chloride | 2H-Benzo[b] mdpi.comthiazin-3(4H)-one |
| 2-Aminothiophenol | Ethyl 2-bromoalkanoates | 2-Alkyl-2H-benzo[b] mdpi.comthiazin-3(4H)-one |
| 2-Aminothiophenol | Bromopyruvates | 4H-Benzo[b] mdpi.comthiazine-3-carboxylic acid derivatives |
Reactions Involving Beta-Diketones and Related Substrates
Another established route involves the condensation of 2-aminothiophenols with 1,3-dicarbonyl compounds, such as beta-diketones. researchgate.netrsc.org This reaction typically proceeds through the formation of an enamine intermediate. researchgate.net The 2-aminothiophenol, which can readily oxidize to its disulfide dimer, bis(2-aminophenyl)disulfide, reacts with the beta-diketone. researchgate.net This is followed by an intramolecular cyclization to form the 4H-1,4-benzothiazine ring system. researchgate.net While this method directly leads to 1,4-benzothiazines rather than the thiazin-3-one specifically, it is a significant pathway for creating substituted benzothiazine cores that can be further modified. For example, the condensation of 5-ethoxy-2-aminobenzethiol with various beta-diketones in dimethyl sulfoxide (B87167) (DMSO) has been reported to yield 7-ethoxy-4H-1,4-benzothiazines. researchgate.net
Specific Synthesis of 7-Ethoxy-4H-benzobenchchem.commdpi.comthiazin-3-one
The synthesis of the title compound, 7-Ethoxy-4H-benzo mdpi.comthiazin-3-one, requires the strategic introduction of an ethoxy group onto the benzene ring of the benzothiazine core. This is achieved by using a appropriately substituted precursor.
Precursor Selection and Chemical Transformations
The key precursor for the synthesis of 7-Ethoxy-4H-benzo mdpi.comthiazin-3-one is 2-amino-5-ethoxybenzenethiol (B1267862) . This compound contains the necessary functionalities—an amino group, a thiol group, and an ethoxy group at the correct position—to construct the target molecule.
Following the general principles of benzothiazin-3-one synthesis, 2-amino-5-ethoxybenzenethiol can be reacted with a suitable two-carbon electrophile. A logical approach would be its cyclocondensation with a reagent like chloroacetyl chloride or ethyl chloroacetate . The reaction would proceed via an initial acylation of the amino group, followed by an intramolecular nucleophilic attack by the thiol group to close the ring, yielding 7-Ethoxy-4H-benzo mdpi.comthiazin-3-one. This targeted synthesis leverages the established reactivity of aminothiols to create the specifically substituted heterocyclic system.
Advanced Synthetic Strategies and Techniques
To improve efficiency, yield, and reaction conditions, more advanced synthetic strategies have been developed for the benzo mdpi.comthiazin-3-one scaffold.
One-Pot Reaction Protocols
One-pot syntheses are highly valued in organic chemistry for their efficiency, as they allow multiple reaction steps to occur in a single reaction vessel without the need to isolate intermediates. For the preparation of benzo mdpi.comthiazin-3(4H)-one derivatives, one-pot procedures have been developed that often involve a tandem reaction sequence. nih.gov
A notable example is a one-pot synthesis that proceeds via a Smiles rearrangement . nih.govnih.gov This type of reaction involves an intramolecular nucleophilic aromatic substitution. In this context, the synthesis can be designed as a tandem reaction where the key bond formations and rearrangements occur sequentially in the same pot to conveniently furnish the final benzo mdpi.comthiazin-3(4H)-one products. nih.gov While a specific application of this method for the 7-ethoxy derivative is not detailed in the available literature, the general applicability of the Smiles rearrangement suggests it is a viable and efficient strategy for accessing such substituted benzothiazinones. nih.govnih.gov
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, and its application in the synthesis of benzothiazine derivatives, including those of 7-Ethoxy-4H-benzo nih.govthiazin-3-one, has been noted for its efficiency. nih.gov This technique significantly reduces reaction times compared to conventional heating methods. nih.gov
For instance, a one-pot Smiles rearrangement tandem reaction, a key route to the benzothiazine core, can be facilitated by microwave irradiation. This method involves the intramolecular cyclization of appropriately substituted aniline (B41778) derivatives. Similarly, microwave assistance has been successfully employed in the synthesis of benzothiadiazin-3-one-1,1-dioxides through a copper-catalyzed N-arylation strategy followed by cyclization. nih.gov This protocol allows for the rapid generation of a variety of derivatives. nih.gov
Key features of microwave-assisted synthesis in this context include:
Rapid Reaction Times: Microwave heating can dramatically shorten the time required for cyclization and other key bond-forming reactions. nih.govnih.gov
Improved Yields: In many cases, the use of microwaves leads to higher isolated yields of the desired products. researchgate.net
One-Pot Procedures: Microwave technology is well-suited for sequential one-pot reactions, streamlining the synthetic process. nih.gov
Parallel Solution-Phase Synthesis Approaches
Parallel solution-phase synthesis is a high-throughput strategy that enables the rapid generation of a library of compounds with diverse functionalities. This approach has been successfully applied to the synthesis of 4H-benzo nih.govthiazin-3-one derivatives. acs.orgresearchgate.net
A notable example starts with 1,5-difluoro-2,4-dinitrobenzene, which allows for the creation of scaffolds with four points of diversity. acs.orgresearchgate.net The key steps in this process typically involve:
Sequential Nucleophilic Aromatic Substitution: Reaction with various thiols and amines to introduce diversity and build the core structure.
Oxidation: The sulfur atom can be oxidized to a sulfone using reagents like urea-hydrogen peroxide (UHP). acs.org
Cyclization: The final ring closure to form the thiazinone can be achieved through conventional heating or, more efficiently, with microwave assistance. acs.org
This methodology is particularly valuable for creating compound libraries for structure-activity relationship (SAR) studies, which are crucial in drug discovery.
Oxidative Cyclization Methodologies
Oxidative cyclization is a fundamental and widely used method for constructing the benzothiazole (B30560) and benzothiazine ring systems. nih.govresearchgate.netmdpi.com This approach typically involves the reaction of a 2-aminothiophenol derivative with a suitable coupling partner, followed by an oxidation step that facilitates the ring closure.
A common strategy involves the condensation of 2-aminothiophenols with aldehydes or ketones. nih.govresearchgate.netmdpi.com The choice of oxidant is critical and can range from air or molecular oxygen to chemical reagents like sodium hydrosulfite or manganese(III) triacetate. nih.govindexcopernicus.com For example, the synthesis of 2-arylbenzothiazoles has been achieved by reacting 2-aminothiophenol with various benzaldehydes in the presence of an oxidizing agent. nih.gov
In some variations, the 2-aminothiophenol can first be oxidized to its disulfide dimer, which then reacts with the coupling partner to form the benzothiazine ring. researchgate.netnih.gov This is often observed in reactions carried out in dimethyl sulfoxide (DMSO), which can act as the oxidant. researchgate.net
The following table summarizes some examples of oxidative cyclization reactions:
| Reactants | Oxidant/Catalyst | Product Type | Reference |
| 2-Aminothiophenols and α,β-unsaturated aldehydes | Oxygen | 2-Thioalkyl benzothiazoles | nih.gov |
| 2-Aminothiophenol and substituted benzaldehydes | Koser's reagent | 2-Arylbenzothiazoles | nih.gov |
| 2-Aminothiophenol and p-benzaldehydes | Cu₂O/DMSO | p-Substituted 2-arylbenzothiazoles | nih.gov |
| 2-Aminothiophenol and aldehydes | Baker's yeast | 2-Substituted benzothiazoles | indexcopernicus.com |
Derivatization and Analog Synthesis of the Benzobenchchem.comnih.govthiazin-3-one Scaffold
The 4H-benzo nih.govthiazin-3-one scaffold is a versatile template for chemical modification, allowing for the introduction of a wide range of substituents at various positions to modulate its physicochemical and biological properties.
Functionalization at Various Positions (e.g., C-2, C-3, C-4, C-7)
The benzothiazinone core offers several sites for functionalization:
C-2 Position: The methylene (B1212753) group at the C-2 position can be a site for substitution. For example, reactions with aldehydes can lead to the formation of 2-benzylidene derivatives. researchgate.net
C-3 Position: The carbonyl group at C-3 can be reduced to an alcohol using reducing agents like sodium borohydride. While less common, modifications at this position can alter the core structure significantly.
C-4 Position (Nitrogen Atom): The nitrogen atom of the lactam is a common site for alkylation or arylation. researchgate.netnih.gov This is typically achieved by reacting the parent benzothiazinone with an appropriate alkyl or aryl halide in the presence of a base. researchgate.net This functionalization is crucial for exploring structure-activity relationships, as seen in the synthesis of anticonvulsant agents. nih.gov
C-7 Position: The 7-position, where the ethoxy group is located in the title compound, is a key site for modification. The synthesis often starts from a 7-hydroxy-2H-benzo[b]thiazin-3(4H)-one precursor, which can be alkylated to introduce the ethoxy group or other alkoxy substituents. This position is important for influencing properties like solubility and receptor binding. nih.gov Studies on related benzothiadiazine-1,1-dioxide derivatives have shown that bulky and hydrophobic groups at the C7 position can enhance inhibitory activity and selectivity for certain enzymes. nih.gov
Synthesis of Fused Heterocyclic Systems (e.g., Triazolo-benzothiazines)
The benzothiazine scaffold can serve as a starting point for the synthesis of more complex, fused heterocyclic systems. For example, the reaction of benzothiazol-2(3H)-ones with sodium nitrite (B80452) can lead to the formation of benzo nih.govnih.govthiadiazoles. organic-chemistry.org While the direct synthesis of a triazolo-benzothiazine from 7-Ethoxy-4H-benzo nih.govthiazin-3-one is not explicitly detailed in the provided context, the general principle of using heterocyclic precursors to build fused systems is well-established in heterocyclic chemistry. researchgate.net Such transformations often involve reactions that create a new ring fused to the existing benzothiazine structure.
Preparation of Sulfone and Sulfonate Derivatives
The sulfur atom in the thiazine ring is susceptible to oxidation, providing a straightforward route to sulfone and, less commonly, sulfoxide derivatives.
Sulfones: The oxidation of the sulfide (B99878) to a sulfone is a common transformation. This is typically achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or, more conveniently in parallel synthesis, urea-hydrogen peroxide (UHP). acs.org The resulting 1,1-dioxo-1,4-dihydro-2H-1λ⁶-benzo nih.govthiazin-3-one scaffold is a key feature in many biologically active molecules. acs.org
Sulfonates: While the direct conversion to a sulfonate from the thiazinone is not a primary reaction, related sulfonamide chemistry is highly relevant. For example, 3,4-dihydro-2,1-benzothiazine 2,2-dioxides (sultams) can be synthesized via cyclization of N-methoxy-2-(aryl)ethanesulfonamides using hypervalent iodine reagents. This highlights the broader chemistry of sulfur oxidation states within the benzothiazine family.
Conjugation with Amino Acids and Other Biologically Relevant Moieties
The fusion of the benzothiazine framework with amino acids presents a compelling strategy for developing novel peptidomimetics, potentially leveraging the biological activities of both components. Research into the synthesis of these conjugates has revealed significant chemical challenges and led to the development of specific synthetic routes.
Studies have focused on derivatives of 4H-benzo[b] researchgate.netresearchgate.netthiazine-3-carboxylic acid as a key intermediate for coupling with amino acids. nih.govnih.gov However, the inherent instability of the 4H-benzo[b] researchgate.netresearchgate.netthiazin-3-carboxylic acid moiety under both acidic and basic conditions complicates its direct use in standard peptide coupling reactions. nih.govnih.gov Attempts to directly couple the pre-formed benzothiazine carboxylic acid with amino acid esters have been reported to be unsuccessful due to the degradation of the heterocyclic system. nih.govnih.gov
To circumvent this instability, a successful linear synthesis strategy has been developed. nih.govnih.gov This approach involves first coupling the amino acid with a pyruvate (B1213749) derivative, followed by the construction of the benzothiazine ring. The general pathway proceeds by reacting an amino acid with a bromopyruvate to form an amino acid-pyruvate conjugate. This intermediate is then reacted with an appropriately substituted 2-aminothiophenol (such as 2-amino-5-ethoxybenzenethiol to target the 7-ethoxy derivative) to construct the final benzothiazine-amino acid conjugate. nih.govnih.gov This method avoids the isolation of the unstable carboxylic acid intermediate and has enabled the synthesis of these complex hybrid molecules. nih.govnih.gov
This synthetic route has been utilized to couple the benzothiazine core with various amino acids, demonstrating its versatility. The table below summarizes examples of amino acid conjugates synthesized via this linear approach.
| Benzothiazine Precursor | Amino Acid Derivative | Resulting Conjugate Structure | Reference |
| 2-Aminothiophenol | Bromopyruvic acid | 4H-benzo[b] researchgate.netresearchgate.netthiazine-3-carboxylic acid-amino acid conjugate | nih.govnih.gov |
| Substituted 2-Aminothiophenols | Pyruvic acid amides | Varied Benzothiazine-amino acid conjugates | nih.govnih.gov |
Table 1: Examples of Synthetic Approaches for Benzothiazine-Amino Acid Conjugates.
This methodology opens avenues for creating libraries of benzothiazine-peptidomimetics for screening in various biological assays, including as potential protease inhibitors. nih.gov
Heteroatom Replacement Studies within the Benzothiazine Ring
Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. In the context of the benzothiazine ring system, studies have been conducted to replace the sulfur atom with other heteroatoms, namely oxygen (to form a benzoxazinone) and nitrogen (to form a quinazolinone), to investigate the impact on biological efficacy. nih.govnih.gov
A synthetic pathway has been established that facilitates the formation of the thiazinone, oxazinone, or quinazolinone ring system from a common precursor, allowing for direct comparison of the resulting analogues. nih.govnih.gov This involves reacting a 2-chlorobenzoic acid derivative with a thiourea, urea, or guanidine (B92328) derivative to introduce the desired S, O, or N atom into the heterocyclic ring. nih.gov
In a specific study focused on developing antimycobacterial agents, researchers synthesized a series of 8-nitrobenzothiazinones (BTZs) and their corresponding benzoxazinone (B8607429) (BOZ) and quinazolinone (QZ) analogues. nih.gov The compounds were then tested for their minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis (Mtb). The results demonstrated a dramatic difference in activity based on the heteroatom present in the ring.
The benzothiazinones (sulfur-containing) exhibited potent activity. nih.gov In stark contrast, the bioisosteric replacement of sulfur with oxygen or nitrogen led to a significant reduction or complete loss of antimycobacterial efficacy. nih.gov For instance, a benzoxazinone analogue showed a 500-fold reduction in activity compared to its benzothiazinone counterpart. nih.gov The quinazolinone analogue was found to be completely inactive. nih.gov
The table below details the comparative activity of these bioisosteric analogues.
| Parent Compound (BTZ) | Heteroatom Replacement | Resulting Analogue | Activity against M. tuberculosis (MIC) | Reference |
| 23b (BTZ) | S → O | 31b (BOZ) | Inactive (>20 µM) | nih.gov |
| 23b (BTZ) | S → N | 32a (QZ) | Inactive (>20 µM) | nih.gov |
| Macozinone (BTZ) | S → O | 33b (BOZ) | 1 µM (500x less active than BTZ) | nih.gov |
Table 2: Impact of Heteroatom Replacement on Antimycobacterial Activity. nih.gov
These findings underscore the critical role of the sulfur atom within the 1,4-benzothiazine ring for this specific biological activity. The replacement, while synthetically feasible, proved detrimental to the desired pharmacological effect, highlighting that not all bioisosteric changes maintain or improve a compound's potency. Such studies are crucial for defining the structure-activity relationships (SAR) of the benzothiazine scaffold.
Advanced Structural Elucidation and Computational Chemistry of Benzo 1 2 Thiazin 3 One Systems
Spectroscopic Characterization Techniques for Structural Confirmation
Spectroscopic analysis is indispensable for the unambiguous structural confirmation of 7-Ethoxy-4H-benzo researchgate.netthiazin-3-one. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer complementary information to verify its molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 7-Ethoxy-4H-benzo researchgate.netthiazin-3-one.
¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the ethoxy group, the aromatic protons, the methylene (B1212753) group in the thiazine (B8601807) ring, and the amide proton. Based on analyses of closely related 7-ethoxy-4H-1,4-benzothiazine derivatives, the ethoxy group typically presents as a triplet around δ 1.06-1.58 ppm (CH₃) and a quartet between δ 3.76-4.52 ppm (OCH₂). researchgate.net The three protons on the aromatic ring are expected to appear as multiplets in the region of δ 5.37-8.53 ppm. researchgate.net The methylene protons (C2-H₂) of the thiazine ring would likely produce a singlet, while the N-H proton of the amide group is expected to give a broad singlet at a downfield chemical shift, often above δ 10.0 ppm, as seen in similar benzothiazinone structures. mdpi.com
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data. The ethoxy group carbons are expected at approximately δ 14-15 ppm (CH₃) and δ 63-64 ppm (OCH₂). The methylene carbon (C2) of the thiazine ring would appear around δ 28-30 ppm. mdpi.com The aromatic carbons would generate several signals in the aromatic region (approx. δ 115-140 ppm). The carbonyl carbon (C3) of the amide is characteristically found further downfield, typically in the range of δ 165 ppm. mdpi.com
| Assignment | ¹H NMR Expected Chemical Shift (δ ppm) | ¹³C NMR Expected Chemical Shift (δ ppm) |
| Ethoxy CH₃ | ~1.3 (triplet) | ~14-15 |
| Ethoxy OCH₂ | ~4.0 (quartet) | ~63-64 |
| Thiazine CH₂ | Singlet | ~28-30 |
| Aromatic CHs | ~6.8 - 7.5 (multiplets) | ~115-140 |
| Amide NH | >10.0 (broad singlet) | - |
| Carbonyl C=O | - | ~165 |
| Aromatic Quaternary Cs | - | ~115-150 |
Note: The table presents expected chemical shift ranges based on data from analogous compounds. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of 7-Ethoxy-4H-benzo researchgate.netthiazin-3-one is expected to show several characteristic absorption bands. A prominent band corresponding to the N-H stretching vibration of the secondary amide is typically observed in the region of 3190-3242 cm⁻¹. mdpi.com The C-H stretching of the aromatic and aliphatic parts would appear around 3074-3095 cm⁻¹. mdpi.com A strong absorption peak for the amide carbonyl group (C=O) stretching is a key feature, generally found between 1660 and 1695 cm⁻¹. mdpi.com Furthermore, the presence of the ethoxy group is confirmed by C-O-C asymmetric and symmetric stretching vibrations, which are expected in the regions of 1270-1240 cm⁻¹ and 1050-1010 cm⁻¹, respectively. researchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretch | ~3190-3242 | Amide |
| Aromatic C-H Stretch | ~3070-3100 | Benzene (B151609) Ring |
| C=O Stretch | ~1660-1695 | Amide Carbonyl |
| C-O-C Asymmetric Stretch | ~1240-1270 | Ether (Ethoxy) |
| C-O-C Symmetric Stretch | ~1010-1050 | Ether (Ethoxy) |
High-Resolution Mass Spectrometry (HRMS)
HRMS is a critical technique for confirming the elemental composition of 7-Ethoxy-4H-benzo researchgate.netthiazin-3-one. It provides a highly accurate mass measurement of the molecule, allowing for the determination of its molecular formula. For the molecular formula C₁₀H₁₁NO₂S, the calculated exact mass is 209.05105 Da. nih.gov HRMS analysis of the protonated molecule [M+H]⁺ (C₁₀H₁₂NO₂S⁺) would be expected to yield a found value extremely close to the calculated mass of 210.05887 Da, typically within a few parts per million (ppm), thus confirming the compound's identity. mdpi.comnih.gov
Crystallographic Analysis and Solid-State Structure Determination
While a specific single-crystal X-ray diffraction study for 7-Ethoxy-4H-benzo researchgate.netthiazin-3-one is not publicly documented, extensive crystallographic data exists for closely related analogs, such as 4-benzyl-2H-benzo[b] researchgate.netthiazin-3(4H)-one. nih.gov This analysis provides significant insight into the likely solid-state conformation.
Studies on these analogs reveal that the benzothiazine core is not planar. The six-membered thiazine ring typically adopts a twisted-boat or a distorted sofa conformation. nih.govnih.gov In the case of 4-benzyl-2H-benzo[b] researchgate.netthiazin-3(4H)-one, the crystal structure was solved in the monoclinic P2₁/c space group. nih.gov The thiazine ring was found to have a puckered conformation, and the crystal packing was stabilized by weak intermolecular C-H···O interactions. nih.gov It is highly probable that 7-Ethoxy-4H-benzo researchgate.netthiazin-3-one would exhibit similar conformational and packing characteristics in its crystalline form.
| Parameter | Data from Analog (4-benzyl-2H-benzo[b] researchgate.netthiazin-3(4H)-one) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.8711 (7) |
| b (Å) | 5.3815 (3) |
| c (Å) | 21.1997 (13) |
| β (°) | 93.128 (1) |
| V (ų) | 1238.39 (13) |
| Z | 4 |
| Thiazine Ring Conformation | Twisted Boat |
Source: Data from the crystallographic analysis of a closely related analog. nih.gov
Theoretical and Computational Chemistry Applications
Computational chemistry serves as a powerful complement to experimental data, offering deeper insights into the structural and electronic properties of benzothiazinone systems.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method to investigate the properties of molecules like 7-Ethoxy-4H-benzo researchgate.netthiazin-3-one. DFT calculations, for instance using functionals like ωB97xD with basis sets such as 6-31G*, have been successfully applied to related 4H-benzo[b] researchgate.netthiazine structures. nih.gov
These theoretical models can be used to:
Optimize Molecular Geometry: Predict bond lengths, bond angles, and dihedral angles in the gas phase, which can be compared with experimental crystallographic data.
Analyze Tautomeric Stability: Determine the relative energies of different tautomers, such as the keto-enol forms of the amide group.
Predict Spectroscopic Data: Calculate theoretical NMR chemical shifts and IR vibrational frequencies, which aids in the assignment of experimental spectra.
Investigate Electronic Properties: Map the electron density distribution, calculate molecular orbitals (e.g., HOMO-LUMO), and determine the molecular electrostatic potential, which are crucial for understanding reactivity and intermolecular interactions. nih.gov
For 7-Ethoxy-4H-benzo researchgate.netthiazin-3-one, DFT calculations would help elucidate the preferred conformation of the ethoxy group relative to the benzothiazine ring system and quantify the electronic impact of this substituent on the core structure.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO Energies)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and chemical reactivity of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between these two orbitals (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov
Computational studies, particularly those using Density Functional Theory (DFT), have been employed to analyze these properties in benzo nih.govnih.govthiazin-3-one systems. For instance, a DFT study on related 4-substituted-4H-benzo[b] nih.govnih.govthiazin-3(4H)-one derivatives provides valuable insights. nih.gov In a comparative analysis of an alkyl-substituted derivative (4c) and an aryl-substituted derivative (4h), significant differences in their electronic properties were observed. nih.gov
The calculated energies for the frontier orbitals highlight how substitution on the benzothiazinone core can modulate its electronic characteristics.
Table 1: Calculated Frontier Orbital Energies and Reactivity Descriptors for Substituted Benzo[b] nih.govnih.govthiazin-3(4H)-one Derivatives
| Descriptor | Compound 4c (Alkyl-substituted) | Compound 4h (Aryl-substituted) |
|---|---|---|
| EHOMO (eV) | -8.13 | -6.50 |
| ELUMO (eV) | -2.93 | -1.57 |
| Energy Gap (ΔE) (eV) | 5.20 | 4.93 |
| Ionization Potential (eV) | 8.13 | 6.50 |
| Electron Affinity (eV) | 2.93 | 1.57 |
| Hardness (η) | 2.60 | 2.46 |
| Softness (S) | 0.19 | 0.20 |
Data sourced from a DFT study at the B3LYP/6-311G* level of theory. nih.gov*
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that stabilize molecules in a crystal lattice. mdpi.com By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, one can identify key contact points, including hydrogen bonds and van der Waals interactions. nih.gov The surface is defined as the region where the electron density contribution from the molecule of interest is equal to the contribution from all neighboring molecules. mdpi.com
Two-dimensional fingerprint plots derived from the Hirshfeld surface decompose the complex interactions into contributions from different atom pairs. For benzothiazine and related heterocyclic structures, the most significant contributions to the crystal packing are consistently from H···H, O···H/H···O, and C···H/H···C contacts. nih.govnih.gov
Table 2: Typical Contributions of Intermolecular Contacts in Benzothiazine-Related Crystal Structures
| Interaction Type | Percentage Contribution | Description |
|---|---|---|
| H···H | ~45-47% | Represents the most abundant contacts, highlighting the importance of van der Waals forces. nih.govnih.gov |
| O···H/H···O | ~17-22% | Indicates the presence of conventional and non-conventional hydrogen bonds, often involving carbonyl oxygen atoms or other heteroatoms. nih.govnih.gov |
| C···H/H···C | ~8-10% | Relates to weaker C-H···π or other van der Waals interactions. nih.govnih.gov |
| S···H/H···S | ~7-15% | Specific to sulfur-containing heterocycles, these contacts play a role in the supramolecular assembly. nih.govnih.gov |
| N···H/H···N | ~12-13% | Points to hydrogen bonding involving nitrogen atoms, such as the amide N-H group in the thiazinone ring. nih.gov |
The dnorm map visually confirms these interactions, with distinct red spots indicating contacts that are shorter than the sum of the van der Waals radii, characteristic of hydrogen bonds. nih.gov For 7-Ethoxy-4H-benzo nih.govnih.govthiazin-3-one, one would expect strong N-H···O hydrogen bonds forming dimers or chains, a common motif in related structures. The ethoxy group could also participate in weaker C-H···O interactions, further stabilizing the crystal packing.
Computational Studies on Reaction Mechanisms (e.g., Smiles Rearrangement)
The synthesis of the benzo nih.govnih.govthiazin-3-one core often involves an intramolecular nucleophilic aromatic substitution known as the Smiles rearrangement. slideshare.net Computational studies have been instrumental in elucidating the intricate mechanism of this reaction. A key synthetic route to benzo nih.govnih.govthiazin-3(4H)-ones proceeds through a one-pot S-N type Smiles rearrangement tandem reaction. nih.gov
Theoretical investigations using DFT have detailed the reaction pathway, identifying the crucial transition states and intermediates. The mechanism is understood to proceed via an anionic spirocyclic intermediate, often referred to as a Meisenheimer complex. manchester.ac.uk
The key steps in the S-N Smiles rearrangement for the formation of the benzo nih.govnih.govthiazin-3-one ring are:
Initial N-acylation: The starting 2-aminothiophenol (B119425) derivative reacts with an acylating agent.
Deprotonation: A base removes the proton from the thiol group, generating a thiolate anion.
Intramolecular Cyclization (Ipso-substitution): The nucleophilic thiolate attacks the ipso-carbon of the aromatic ring, leading to the formation of the five-membered Meisenheimer intermediate. This is often the rate-determining step.
Ring Opening: The C-N bond cleaves, and the aromatic ring rearomatizes.
Protonation/Cyclization: Subsequent protonation and intramolecular cyclization yield the final 4H-benzo nih.govnih.govthiazin-3-one product.
A theoretical study on this mechanism confirmed that the formation of the Meisenheimer complex is the most energetically demanding step. nih.gov This computational insight is crucial for optimizing reaction conditions, such as the choice of base and solvent, to facilitate this key transformation.
Prediction of Molecular Conformations and Stability
Computational chemistry is a valuable tool for predicting the most stable three-dimensional conformations of a molecule and understanding its structural dynamics. For 7-Ethoxy-4H-benzo nih.govnih.govthiazin-3-one, several conformational features are of interest, including the planarity of the bicyclic system and the orientation of the ethoxy substituent.
The 4H-benzo nih.govnih.govthiazin-3-one core is not perfectly planar. Studies on related structures show that the six-membered thiazinone ring often adopts a distorted sofa or boat conformation. The degree of this distortion is influenced by the nature and position of substituents on the ring system.
Quantum chemical calculations can determine the relative energies of different conformers and tautomers. For example, in a study of related benzo-1,4-thiazine derivatives, DFT calculations were used to compare the stability of enamine and imine tautomers. nih.gov The results showed a very small energy difference (ΔG of only 2.6 kJ·mol⁻¹) between the two forms, indicating that a tautomeric equilibrium is likely. nih.gov
For 7-Ethoxy-4H-benzo nih.govnih.govthiazin-3-one, key conformational questions that can be addressed computationally include:
The preferred rotational orientation (torsion angle) of the ethoxy group relative to the benzene ring.
The puckering of the thiazinone ring and the energetic barrier for ring inversion.
The potential for amide tautomerism (lactam-lactim).
The stability of the molecule is intrinsically linked to its conformation. The most stable conformer is the one that minimizes steric hindrance and maximizes favorable electronic interactions, such as conjugation. The presence of the ethoxy group at the 7-position is expected to influence the electronic distribution and could subtly alter the geometry of the benzothiazine core compared to an unsubstituted parent molecule. These computational predictions are vital for understanding structure-activity relationships, as the biological activity of a molecule is highly dependent on the specific 3D shape it adopts to interact with its target.
Table of Compounds
| Compound Name |
|---|
| 7-Ethoxy-4H-benzo nih.govnih.govthiazin-3-one |
| 4-(4-bromo-benzyl)-4H-benzo[b] nih.govnih.govthiazin-3(4H)-one |
| 2-aminothiophenol |
| enamine |
Structure Activity Relationship Sar Studies of Benzo 1 2 Thiazin 3 One Derivatives
General Principles of SAR for Benzoresearchgate.netresearchgate.netthiazin-3-one Analogues
Early structure-activity relationship studies established several foundational principles for the potent activity of this class of compounds. Initial findings underscored the necessity of a nitro group at the C-8 position, which acts as a prodrug element activated by the DprE1 enzyme. nih.govnih.gov Alongside the C-8 nitro group, a strong electron-withdrawing group at the C-6 position was found to be crucial for high potency. researchgate.netnih.gov
Conversely, initial research indicated that the C-5 and C-7 positions of the benzothiazinone ring should remain unsubstituted for optimal activity. nih.gov The core heterocyclic structure, including the sulfur atom at position 1 and the carbonyl group at position 3 (or 4, depending on nomenclature), was also deemed essential. nih.gov The position most amenable to modification to modulate potency and improve pharmacokinetic properties was identified as the C-2 amino group, which has since been the focus of extensive derivatization. researchgate.net
Impact of Substitution Patterns on Biological Efficacy
The specific groups attached to the benzothiazinone core and the atoms within the ring system itself have a profound impact on the compound's biological efficacy.
Role of the Ethoxy Group at C-7
While initial SAR studies suggested that substitutions at the C-7 position were detrimental to activity, later research has provided a more nuanced understanding. nih.gov Studies on the metabolic fate of benzothiazinones revealed that some lead compounds undergo in vivo biotransformation to form hydride-Meisenheimer complexes (HMCs), a process that can affect their pharmacokinetic profile. nih.govresearchgate.net It was subsequently demonstrated that introducing small alkyl substituents, such as a methyl group, at the C-5 and/or C-7 positions could dramatically limit this HMC formation. nih.gov
Although specific research focusing solely on a 7-ethoxy substituent is not widely documented in the reviewed literature, the ethoxy group at this position may influence the compound's properties by enhancing its ability to interact with hydrophobic regions of target proteins or by improving solubility compared to unsubstituted analogs. However, based on general SAR principles, any substitution at C-7 could also potentially interfere with optimal binding to the target enzyme, representing a trade-off between metabolic stability and raw potency.
Influence of Substituents at the C-2 and C-3 Positions
The C-2 position is the most widely explored site for modification in the benzothiazinone scaffold, as changes here significantly influence both potency and drug-like properties. researchgate.net A vast array of substituents has been introduced at this position, typically via a secondary amine linkage, to optimize the molecule. Studies have shown that lipophilic side chains are often necessary to achieve nanomolar minimum inhibitory concentrations (MICs). nih.gov For example, extended or branched alkyl chains can enhance potency. nih.gov The introduction of N-acyl or N-sulfonyl piperazine (B1678402) side chains has also yielded derivatives with strong antimycobacterial activity. nih.gov
The carbonyl group at the C-3 position (often numbered as C-4 in the isomeric 1,3-benzothiazin-4-one nomenclature) is considered indispensable for activity. nih.gov Modifications at this position are not common, as the carbonyl group is a key feature of the pharmacophore, likely involved in binding to the target enzyme.
| Compound | C-2 Substituent | Activity (MIC against M. tuberculosis) | Reference |
|---|---|---|---|
| BTZ043 | (R)-2-methyl-1,4-dioxa-8-azaspiro[4.5]decane | ~0.004 µM | nih.govnih.gov |
| PBTZ169 (Macozinone) | 4-(cyclohexylmethyl)piperazine | <0.004 µM | nih.gov |
| 8o | Azaspirodithiolane group | 0.0001 µM | nih.gov |
| 19b | Lipophilic non-basic substituent | 0.050 µM | nih.gov |
| 33b (Benzoxazinone analog) | Methylcyclohexylpiperazine | 1 µM | nih.gov |
| 7c | Polar substituent | 14 µM | nih.gov |
Effects of Nitrogen and Sulfur Atom Modifications within the Ring System
The integrity of the benzothiazine ring, particularly the presence of the sulfur atom, is critical for high potency. Studies involving the oxidation of the sulfur atom at position 1 have shown that converting it to a sulfoxide (B87167) (BTZ-SO) retains significant antimycobacterial activity, whereas further oxidation to a sulfone (BTZ-SO₂) leads to a dramatic loss of efficacy. acs.org This suggests that while some modification is tolerated, the electron density and geometry at this position are important.
Furthermore, replacing the sulfur atom entirely has a profound negative effect. The synthesis of analogous compounds where the sulfur is replaced by an oxygen atom (benzoxazinones, BOZs) or a nitrogen atom (quinazolinones, QZs) results in derivatives with significantly higher MIC values, indicating a sharp drop in activity. nih.govresearchgate.net For instance, a benzoxazinone (B8607429) analog of the potent drug macozinone was found to be 500 times less active, underscoring the crucial role of the sulfur atom in the biological activity of this pharmacophore. nih.gov
Pharmacophore Elucidation and Optimization Strategies
A pharmacophore model for benzothiazinone derivatives identifies the essential structural features required for their biological response. researchgate.netstmjournals.com These models highlight the importance of specific features, including hydrogen bond acceptors, aromatic rings for π-π interactions, and defined hydrophobic areas that correspond to the key binding interactions within the DprE1 enzyme active site. researchgate.net The nitro group at C-8 and the carbonyl at C-3 are consistently identified as crucial elements of the pharmacophore.
Optimization strategies for natural or synthetic lead compounds often involve several approaches:
Biological Activities and Pharmacological Investigations of Benzo 1 2 Thiazin 3 One Derivatives
Antimicrobial Activities
Derivatives of benzo researchgate.netacs.orgthiazin-3-one are noted for their potential as antimicrobial agents, exhibiting a spectrum of activity against various microorganisms. nih.gov The core structure of these compounds serves as a versatile pharmacophore that can be modified to enhance potency and selectivity against different pathogens. nih.gov
The benzo researchgate.netacs.orgthiazin-3-one scaffold is a significant area of research in the development of new treatments for tuberculosis. A number of derivatives, particularly 8-nitrobenzothiazinones (BTZs), have been identified as potent inhibitors of Mycobacterium tuberculosis. nih.gov These compounds act by targeting the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which is essential for the synthesis of the mycobacterial cell wall. nih.gov
One of the most advanced compounds in this class, BTZ043, has demonstrated impressive activity against M. tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 1 ng/mL. nih.gov Further studies on other BTZ derivatives have also shown potent antimycobacterial effects. For example, side-chain modified benzothiazinones have been synthesized and tested against the Mtb H37Rv strain, with some compounds exhibiting MIC values in the range of 4 to 237 ng/mL. researchgate.net The sulfoxide (B87167) analogue of BTZ043 also showed significant activity against M. tuberculosis H37Rv, whereas the sulfone analogue was found to be less active. acs.org
Table 1: In Vitro Activity of Selected Benzothiazinone Derivatives against Mycobacterium tuberculosis H37Rv
| Compound | MIC (ng/mL) | MIC (µM) | Reference |
| BTZ043 | 1 | 0.0023 | nih.gov |
| N-phenyltriazole BTZ derivative | 4 | - | researchgate.net |
| N-cyclohexyltriazole BTZ derivative | 16 | - | researchgate.net |
| BTZ043 Sulfoxide Analogue | - | <0.03 | acs.org |
| BTZ043 Sulfone Analogue | - | >10 | acs.org |
Data presented is for representative derivatives and not for 7-Ethoxy-4H-benzo researchgate.netacs.orgthiazin-3-one.
The antifungal potential of the benzo researchgate.netacs.orgthiazin-3-one class of compounds has been generally noted. nih.gov However, specific studies detailing the antifungal properties of 7-Ethoxy-4H-benzo researchgate.netacs.orgthiazin-3-one are not prevalent in the reviewed literature. Research on the broader category of benzothiazine derivatives indicates that they possess antifungal capabilities. nih.gov For example, studies on 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones, a related class of heterocyclic compounds, have shown that some derivatives can completely inhibit the mycelial growth of various agricultural fungi at concentrations of 200 mg L⁻¹. nih.gov This suggests that the general heterocyclic structure may be a promising starting point for the development of new antifungal agents.
There is a lack of specific data in the scientific literature regarding the antiviral activity of 7-Ethoxy-4H-benzo researchgate.netacs.orgthiazin-3-one or its close derivatives against Herpes Simplex Virus 1 (HSV-1) and SARS-CoV-2. However, the broader class of benzothiazole-containing compounds has been investigated for antiviral properties. nih.gov For instance, novel benzimidazo[2,1-c] researchgate.netacs.orgthiazinone derivatives have been synthesized and tested against HSV-1, with some compounds showing potent activity, inhibiting virus propagation by over 90% at a concentration of 50 µg. nih.gov The search for effective antiviral agents has also explored other heterocyclic structures, but specific data linking benzo researchgate.netacs.orgthiazin-3-ones to potent activity against HSV-1 or SARS-CoV-2 remains to be established.
Antibacterial Efficacy
Anticancer and Antiproliferative Activities
The benzo researchgate.netacs.orgthiazin-3-one scaffold is considered a "privileged structure" in medicinal chemistry and has been investigated for its potential in developing anticancer agents. nih.gov
However, studies on other classes of benzothiazole (B30560) derivatives have shown activity against various cancer cell lines. For example, certain indole-based hydrazine (B178648) carboxamide benzothiazole derivatives have demonstrated potent antitumor activity against the HT-29 human colon cancer cell line, with some compounds exhibiting IC₅₀ values as low as 0.015 µM. nih.gov In another study, some 4-thiazolidinone (B1220212) derivatives, which are structurally related to benzothiazines, were found to be active against the HT29 cell line. nih.gov
With regard to breast cancer cell lines, research into a class of bioreductive benzimidazole (B57391) N-oxide derivatives showed strong cytotoxic activity against T47D cells, particularly under hypoxic conditions, with one compound having an IC₅₀ value of 0.31 nM. nih.gov While these findings are for different, albeit related, heterocyclic structures, they underscore the potential of such scaffolds in the development of novel anticancer therapeutics.
Table 2: Antiproliferative Activity of Selected Benzothiazole and Related Derivatives against Cancer Cell Lines
| Compound Class | Cell Line | Activity (IC₅₀) | Reference |
| Indole (B1671886) based hydrazine carboxamide benzothiazole derivative | HT-29 (Colon) | 0.015 µM | nih.gov |
| Benzimidazole N-oxide derivative | T47D (Breast) | 0.31 nM (hypoxic) | nih.gov |
Data presented is for representative derivatives and not for 7-Ethoxy-4H-benzo researchgate.netacs.orgthiazin-3-one.
Mechanisms of Action in Cancer Cells (e.g., Apoptosis Induction)
The anticancer potential of benzothiazine derivatives has been an area of active research. Studies have shown that compounds within this class can inhibit cell proliferation and induce apoptosis, or programmed cell death, in various cancer cell lines. nih.gov For instance, a study on a series of 2H-benzo[b] nih.govoxazin-3(4H)-one derivatives, which are structurally related to benzothiazines, demonstrated that certain compounds could induce significant apoptosis in A549 lung cancer cells. nih.gov
One of the key mechanisms underlying the anticancer effects of some thiazinone derivatives is the activation of the caspase cascade, a family of proteases crucial for the execution of apoptosis. For example, a study on a 2-imino-7-methoxy-4-(4-fluorophenyl)-2h-1,3-thiazine [3,2-a] benzimidazole derivative, which shares a core thiazine (B8601807) ring, revealed an upregulation of caspase-3/7 activity in pancreatic cancer (PaCa-2) cells, suggesting a caspase-dependent cell death pathway. kne-publishing.com While direct studies on 7-Ethoxy-4H-benzo nih.govthiazin-3-one are limited, the findings from related structures suggest that its anticancer activity, if any, may also involve the induction of apoptosis through caspase activation. Further investigation is required to elucidate the specific molecular pathways affected by this particular compound.
Enzyme Inhibition Studies
The benzothiazine scaffold has been identified as a "privileged structure" in medicinal chemistry, capable of interacting with a variety of biological targets, including enzymes. nih.gov This has led to the investigation of 7-Ethoxy-4H-benzo nih.govthiazin-3-one and its analogs as inhibitors of several key enzymes implicated in disease.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Recent investigations have highlighted the potential of 7-Ethoxy-4H-benzo nih.govthiazin-3-one as an acetylcholinesterase (AChE) inhibitor, which is a key target in the management of Alzheimer's disease. The mechanism of inhibition is thought to involve the formation of hydrogen bonds and π-π interactions between the benzothiazinone core and amino acid residues within the active site of the AChE enzyme, thereby preventing the breakdown of the neurotransmitter acetylcholine.
A study on a series of 6-(2-((5-(substituted-amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b] nih.govthiazin-3(4H)-one derivatives demonstrated significant inhibitory activity against AChE. Two compounds from this series, with 4-methoxyphenyl (B3050149) and 4-chlorophenyl substitutions, exhibited IC50 values of 0.027 µM and 0.025 µM, respectively, which are comparable to the well-known AChE inhibitor donepezil (B133215) (IC50 = 0.021 µM). nih.gov Interestingly, these compounds showed no inhibitory activity towards butyrylcholinesterase (BChE), indicating a degree of selectivity for AChE. nih.gov
Table 1: Acetylcholinesterase (AChE) Inhibition by 2H-Benzo[b] nih.govthiazin-3(4H)-one Derivatives
| Compound | Substituent | AChE IC50 (µM) |
| Derivative 1 | 4-Methoxyphenyl | 0.027 |
| Derivative 2 | 4-Chlorophenyl | 0.025 |
| Donepezil (Reference) | - | 0.021 |
Data sourced from a study on 6-(2-((5-(substituted-amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b] nih.govthiazin-3(4H)-one derivatives. nih.gov
DNA Gyrase Inhibition (e.g., in Mycobacterium tuberculosis)
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for the development of new antibiotics. While there is extensive research on benzothiazole-based DNA gyrase inhibitors, which have a different heterocyclic core, there is currently a lack of specific data on the inhibition of DNA gyrase by 7-Ethoxy-4H-benzo nih.govthiazin-3-one or its close derivatives. nih.govdiva-portal.org Studies on other heterocyclic compounds have identified novel inhibitors of E. coli DNA gyrase with IC50 values in the low micromolar range. nih.gov Further research is needed to determine if the 4H-benzo nih.govthiazin-3-one scaffold possesses any activity against this bacterial enzyme.
Janus Kinase 2 (JAK2) Inhibition
Janus kinase 2 (JAK2) is a tyrosine kinase that plays a critical role in signal transduction pathways that regulate hematopoiesis and immune responses. Dysregulation of JAK2 activity is implicated in various myeloproliferative neoplasms. While the discovery of JAK2 inhibitors is an active area of research, there is no specific information available in the current literature regarding the inhibition of JAK2 by 7-Ethoxy-4H-benzo nih.govthiazin-3-one. An in silico study of a series of benzo[b]thiophene derivatives, which are structurally distinct from benzothiazines, did explore their potential as JAK2 inhibitors, but experimental data for benzothiazine derivatives is lacking. nih.gov
Modulation of Caspase Enzymes (e.g., Caspase-3, Caspase-8)
Caspases are a family of cysteine proteases that are central to the execution of apoptosis. The activation of initiator caspases, such as caspase-8, and executioner caspases, like caspase-3, is a hallmark of this process. As mentioned previously, some thiazine derivatives have been shown to induce apoptosis through the activation of the caspase cascade. nih.gov A study on a 2-imino-7-methoxy-4-(4-fluorophenyl)-2h-1,3-thiazine [3,2-a] benzimidazole derivative demonstrated an increase in caspase-3/7 activity in pancreatic cancer cells. kne-publishing.com However, there is a lack of direct experimental data on the specific modulation of caspase-3 and caspase-8 by 7-Ethoxy-4H-benzo nih.govthiazin-3-one.
Table 2: Caspase-3/7 Activity in Cancer Cells Treated with a Thiazine Derivative
| Cell Line | Treatment | Caspase-3/7 Activity |
| PaCa-2 | 2-imino-7-methoxy-4-(4-fluorophenyl)-2h-1,3-thiazine [3,2-a] benzimidazole | Upregulated |
| A375 | 2-imino-7-methoxy-4-(4-fluorophenyl)-2h-1,3-thiazine [3,2-a] benzimidazole | Downregulated |
Data indicates a cell-line dependent effect on caspase activity. kne-publishing.com
Interactions with Interleukin Receptors (e.g., IL-2, IL-6)
Interleukins, such as IL-2 and IL-6, are cytokines that play crucial roles in the immune response and are also implicated in the pathogenesis of various inflammatory diseases and cancers. While some studies have performed in silico docking of 1,4-benzothiazine derivatives against targets like IL-2 and IL-6, there is a notable absence of experimental data confirming the direct interaction or modulatory effects of 7-Ethoxy-4H-benzo nih.govthiazin-3-one on these interleukin receptors. Therefore, the potential of this compound to modulate immune responses through direct interaction with IL-2 or IL-6 receptors remains to be elucidated.
Other Pharmacological Investigations
Derivatives of the benzothiazine class have been evaluated for several key pharmacological effects, demonstrating the versatility of this structural motif.
Antioxidant Activity
Oxidative stress is implicated in the pathology of numerous diseases, making the development of new antioxidant agents a critical area of research. researchgate.netnih.gov While specific studies on 7-Ethoxy-4H-benzo nih.govnih.govthiazin-3-one are not extensively detailed in the available literature, related benzothiazine derivatives have been investigated for their ability to neutralize free radicals and mitigate oxidative damage.
For instance, a series of novel 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one derivatives were synthesized and evaluated for their antioxidant effects. nih.govmdpi.com In these studies, certain compounds, particularly 3i and 3j , demonstrated significant antioxidant activity. nih.govmdpi.com At a concentration of 10 µM, these compounds showed antioxidant activity of 90.00% ± 2.40 and 92.00% ± 1.80, respectively. mdpi.com Even at lower concentrations, they maintained considerable efficacy, indicating their potential as potent antioxidant agents. mdpi.com
Similarly, investigations into the isomeric 1,2-benzothiazine scaffold have also confirmed antioxidant properties. researchgate.net These studies often employ in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging tests to determine the compounds' capacity to neutralize free radicals. researchgate.net The findings from these related structures underscore the potential of the benzothiazine core in designing new antioxidant compounds. mdpi.comresearchgate.net
Table 1: Antioxidant Activity of Selected 2H-Benzo[b] nih.govnih.govthiazin-3(4H)-one Derivatives
| Compound | Concentration (µM) | Antioxidant Activity (%) |
|---|---|---|
| 3i | 10 | 90.00 ± 2.40 |
| 1 | 82.00 ± 1.20 | |
| 0.1 | 75.00 ± 1.80 | |
| 0.01 | 65.00 ± 1.10 | |
| 3j | 10 | 92.00 ± 1.80 |
| 1 | 85.00 ± 2.00 | |
| 0.1 | 73.00 ± 1.40 | |
| 0.01 | 68.00 ± 1.50 |
Potential as Antianxiety and Anticonvulsant Agents
The benzo nih.govnih.govthiazin-3-one nucleus has served as a structural basis for the development of novel agents targeting the central nervous system, including those with potential antianxiety and anticonvulsant effects. Researchers have designed and synthesized new series of 1,4-benzothiazine-3-one derivatives based on the chemical scaffolds of known anticonvulsant drugs. nih.govresearchgate.net
In one such study, two series of derivatives with different substitutions at the N-4 position were synthesized and evaluated in a pentylenetetrazol (PTZ)-induced epilepsy mouse model. nih.govresearchgate.net The investigation identified that compound 4h (4-(4-bromo-benzyl)-4H-benzo[b] nih.govnih.govthiazin-3(4H)-one) showed promising activity against chemically-induced seizures. nih.govresearchgate.net Computational studies, including molecular dynamics simulations, suggested that a plausible mechanism of action involves interaction with GABA-Aergic receptors. nih.gov
Another study focused on 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones, which are structurally related to the subject compound. researchgate.net These derivatives were assessed for anticonvulsant activity using the maximal electroshock (MES) test and the rotarod test for neurotoxicity in mice. researchgate.net The results from these studies highlight the potential of the benzo nih.govnih.govthiazin-3-one scaffold as a promising pharmacophore for developing new therapeutic agents for neurological disorders like epilepsy. nih.govresearchgate.netamazonaws.com
Anti-inflammatory Effects
The benzothiazine class of compounds has been a subject of interest for its anti-inflammatory potential. nih.gov Chronic inflammation is linked to a variety of diseases, driving the need for new anti-inflammatory agents. While direct anti-inflammatory data for 7-Ethoxy-4H-benzo nih.govnih.govthiazin-3-one is limited in the reviewed literature, studies on the isomeric 1,2-benzothiazine derivatives provide significant insights into the potential mechanisms. researchgate.net
These derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostanoids. researchgate.net Since the COX-2 isoform is induced during inflammation, selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. researchgate.net
In a study on novel 1,2-benzothiazine derivatives, several compounds demonstrated strong and selective inhibition of COX-2 over COX-1, with some showing higher selectivity than the reference drug meloxicam. researchgate.net This suggests that modifications to the benzothiazine core can yield potent and selective anti-inflammatory agents. researchgate.net The high electron-donating capacity of certain moieties, such as a piperazine (B1678402) group, has been correlated with high anti-inflammatory activity in related studies. researchgate.net
Table 2: Cyclooxygenase (COX) Inhibition by Selected 1,2-Benzothiazine Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Meloxicam | 2.50 | 1.63 | 1.53 |
| BS23 | >100 | 1.95 | >51.28 |
| BS26 | >100 | 2.70 | >37.04 |
| BS28 | >100 | 1.50 | >66.67 |
| BS29 | >100 | 1.80 | >55.56 |
Data represents findings on 1,2-benzothiazine isomers, sourced from Molecules (2023). researchgate.net
In Vitro and In Vivo Biological Evaluation Methodologies
The pharmacological potential of benzo nih.govnih.govthiazin-3-one derivatives is assessed using a variety of established biological evaluation methods, ranging from cell-based to enzyme-specific assays.
Cell-Based Assays (e.g., SRB Assay, Cytotoxicity Assays)
Evaluating the cytotoxicity of novel compounds is a fundamental step in drug discovery. Cell-based assays are crucial for determining a compound's effect on cell viability and proliferation.
One widely used method is the Sulforhodamine B (SRB) assay . This assay relies on the ability of the pink aminoxanthine dye, sulforhodamine B, to bind to basic amino acids within cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, and therefore, to the number of cells in the well. It is a sensitive, simple, and reproducible colorimetric assay with a stable end-point. The SRB assay is often preferred over formazan-based assays (like MTT) because it offers better linearity and a superior signal-to-noise ratio.
In the context of benzothiazinone research, cytotoxicity studies are essential. For example, certain 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one derivatives were evaluated for cytotoxicity against NIH/3T3 cells, where they were found to be non-cytotoxic at specific concentrations, indicating a favorable profile for further development. nih.govmdpi.com
Enzyme Inhibition Assays (e.g., Ellman Method)
Enzyme inhibition assays are critical for elucidating the mechanism of action of pharmacologically active compounds. For benzothiazinone derivatives investigated as potential treatments for neurodegenerative diseases like Alzheimer's, a key target is the acetylcholinesterase (AChE) enzyme. nih.govmdpi.combohrium.com
The Ellman method is a rapid and classic colorimetric technique used to determine acetylcholinesterase activity. bohrium.commdpi.comfrontiersin.org The principle of the assay is as follows:
AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ASCh).
This hydrolysis produces thiocholine (B1204863) and acetic acid.
The thiocholine product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.
This reaction yields 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.
The rate of TNB formation is measured by monitoring the increase in absorbance at 412 nm, which is directly proportional to the enzyme's activity. frontiersin.org
When evaluating an inhibitor, the compound is pre-incubated with the enzyme before the addition of the substrate, and the reduction in the rate of color formation is measured. mdpi.com This method has been successfully used to screen benzothiazinone derivatives and determine their IC₅₀ values for AChE inhibition, identifying several potent inhibitors within this chemical class. nih.govmdpi.combohrium.com
Molecular Modeling and Computational Drug Discovery of Benzo 1 2 Thiazin 3 One Compounds
Molecular Docking Simulations
Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For drug discovery, this involves placing a compound (ligand) into the active site of a target protein.
Prediction of Ligand-Receptor Binding Modes
Studies on analogous benzo nih.govthiazin-3-one derivatives targeting acetylcholinesterase have identified common interaction patterns. These typically involve the core scaffold forming key hydrogen bonds and π-π stacking interactions within the enzyme's active site. For instance, research on other derivatives shows interactions with the indole (B1671886) ring of key tryptophan residues (e.g., Trp86 and Trp286) in the active site of AChE. mdpi.com It is plausible that 7-Ethoxy-4H-benzo nih.govthiazin-3-one engages in similar binding, but specific data is required for confirmation.
Identification of Key Amino Acid Residues for Interaction
Without specific docking studies for 7-Ethoxy-4H-benzo nih.govthiazin-3-one, a definitive list of interacting amino acid residues cannot be compiled.
For context, a 2022 study on related benzo[b] nih.govthiazin-3(4H)-one derivatives identified crucial interactions with residues in the acetylcholinesterase active site, including Trp86, Trp286, Ser293, Phe295, and Tyr337. mdpi.com The interactions primarily consisted of π-π stacking and hydrogen bonds involving the compound's core structure. mdpi.com It is hypothesized that the carbonyl group and the benzene (B151609) ring of the 7-ethoxy derivative would be critical for similar interactions, but this remains unconfirmed in the literature.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the physical movements of atoms and molecules over time, allowing for the assessment of the stability and dynamic behavior of a ligand-protein complex.
Analysis of Ligand-Protein Complex Stability
No published molecular dynamics simulation studies were found for 7-Ethoxy-4H-benzo nih.govthiazin-3-one. Therefore, data regarding the stability of its complex with any protein target, typically analyzed via Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), is not available.
Conformational Changes and Dynamic Interactions
Information regarding conformational changes and the dynamic nature of interactions between 7-Ethoxy-4H-benzo nih.govthiazin-3-one and a protein target is not available in the scientific literature. Such analysis would require dedicated MD simulation studies, which have not been published.
Computational Pharmacokinetic and Pharmacodynamic (PK/PD) Prediction
In silico tools are often used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds in early-stage drug discovery.
No specific studies providing computational predictions for the pharmacokinetic or pharmacodynamic properties of 7-Ethoxy-4H-benzo nih.govthiazin-3-one could be located. A comprehensive analysis would typically involve predictions of properties like oral bioavailability, blood-brain barrier permeability, and adherence to established drug-likeness rules (e.g., Lipinski's Rule of Five), but this data has not been published.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling
In silico ADMET profiling is a critical step in modern drug discovery, aiming to predict the pharmacokinetic and toxicological properties of a compound before its synthesis, thereby reducing late-stage attrition. For the benzo nih.govthiazin-3-one class of compounds, computational studies have been employed to establish a relationship between the physicochemical characteristics of designed molecules and their expected in vivo activity. nih.gov
Research on novel 1,4-benzothiazine-3-one derivatives designed as potential anticonvulsant agents has included in silico ADMET analysis to evaluate their drug-likeness. nih.govresearchgate.net These studies focus on predicting properties essential for favorable in vivo performance, such as plasma protein binding and the ability to penetrate the blood-brain barrier. researchgate.net The goal is to design compounds with an optimal balance of efficacy and a favorable safety profile. For instance, computational analysis of derivatives has shown that specific substitutions can lead to compounds with potentially reduced cytotoxicity while preserving biological activity.
The physicochemical properties of the parent compound, 7-Ethoxy-4H-benzo nih.govthiazin-3-one, calculated from publicly available data, provide a baseline for its expected ADMET profile. nih.gov
Table 1: Calculated Physicochemical Properties of 7-Ethoxy-4H-benzo nih.govthiazin-3-one
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 209.27 g/mol | nih.gov |
| XLogP3 | 1.8 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
These properties are generally within the ranges defined by common drug-likeness rules (e.g., Lipinski's Rule of Five), suggesting a good potential for oral bioavailability.
In Silico Blood-Brain Barrier Permeability Studies
The ability of a compound to cross the blood-brain barrier (BBB) is a prerequisite for its action on targets within the central nervous system (CNS). This is particularly relevant for benzo nih.govthiazin-3-one derivatives being investigated for neurodegenerative diseases like Alzheimer's. nih.govmdpi.com In silico models are invaluable for predicting BBB permeability, often using parameters like molecular weight, lipophilicity (logP/logD), and polar surface area (PSA). nih.gov
General guidelines for CNS drugs suggest a molecular weight under 450 g/mol , a PSA less than 90 Ų, and a logD at pH 7.4 between 1 and 4. nih.gov The calculated properties for 7-Ethoxy-4H-benzo nih.govthiazin-3-one (MW: 209.27, PSA: 63.6 Ų, XLogP3: 1.8) align well with these criteria, indicating a high probability of BBB penetration. nih.gov
Studies on novel 2H-benzo[b] nih.govthiazin-3(4H)-one derivatives designed as acetylcholinesterase inhibitors have incorporated BBB permeability assessments. nih.govmdpi.com In one such study, an in vitro BBB permeability assay was conducted on the most promising compounds, which confirmed them to be promising candidates for targeting Alzheimer's disease. nih.govmdpi.comanadolu.edu.tr Computational results often guide the selection of candidates for these experimental assays. For instance, in a study of novel 1,4-benzothiazine-3-one derivatives, high BBB penetration was noted as a key feature for desired in vivo performance in the treatment of epilepsy. nih.govresearchgate.net
Rational Design and Virtual Screening of Novel Benzobenchchem.comnih.govthiazin-3-one Analogues
Rational design and virtual screening are powerful computational strategies used to identify and optimize lead compounds. These approaches have been applied to the benzo nih.govthiazin-3-one scaffold to develop analogues with enhanced activity against various biological targets.
One strategy involves integrating the benzo nih.govthiazin-3-one core, a known "privileged structure," with other pharmacophores to create novel hybrid molecules. nih.gov For example, researchers have designed and synthesized tricyclic compounds by fusing the 4H-benzo nih.govthiazin-3-one structure with other heterocyclic rings, generating a library of novel scaffolds for biological screening. nih.gov
In the context of Alzheimer's disease, new 2H-benzo[b] nih.govthiazin-3(4H)-one derivatives have been designed as acetylcholinesterase (AChE) inhibitors. nih.govmdpi.com In one study, a series of thiadiazole-benzothiazine hybrids were designed based on the structure of the known AChE inhibitor, donepezil (B133215). nih.govmdpi.com Molecular docking simulations were then used to predict how these new compounds would bind to the active site of the AChE enzyme. The simulations revealed that the most potent compounds formed key hydrogen bonds and π-π interactions with amino acid residues in the enzyme's active site, similar to donepezil, thus validating the design strategy. nih.govmdpi.com
Another application is the design of novel anticonvulsant agents. nih.govresearchgate.net Based on the chemical scaffolds of existing drugs like perampanel (B3395873) and etifoxine, new 1,4-benzothiazine-3-one derivatives with various alkyl and aryl substitutions were designed and synthesized. nih.govresearchgate.net Subsequent molecular dynamics simulations on GABA-Aergic receptors helped to elucidate the binding modes of the most active compounds, confirming the experimental results and providing a basis for further modification. researchgate.net
These examples underscore the utility of computational chemistry in rationally evolving the 7-Ethoxy-4H-benzo nih.govthiazin-3-one scaffold to generate diverse analogues with tailored pharmacological profiles for a range of therapeutic areas, including neurodegenerative diseases and epilepsy. researchgate.netnih.govmdpi.com
Therapeutic Potential and Future Research Directions
7-Ethoxy-4H-benzoembopress.orgnih.govthiazin-3-one as a Privileged Scaffold for Drug Discovery
In medicinal chemistry, a "privileged scaffold" refers to a core molecular structure that is capable of binding to multiple, diverse biological targets, making it a valuable starting point for the development of new drugs. nih.govresearchgate.net The benzothiazine framework is considered one such scaffold. researchgate.net Heterocyclic compounds containing nitrogen and sulfur atoms are foundational to many pharmaceutical and natural products. nih.gov
The significance of the 7-ethoxy-4H-benzo embopress.orgnih.govthiazin-3-one structure in drug discovery is enhanced by its synthetic accessibility. Advances in synthetic methodologies have made it possible to efficiently prepare libraries of related compounds, which is crucial for studying structure-activity relationships and exploring their pharmacological potential. nih.gov The fusion of a benzene (B151609) ring with a thiazine (B8601807) ring creates a versatile structure that can be modified to target specific biological pathways while retaining the core's essential binding features. nih.gov The broad biological activities associated with benzothiazine derivatives, ranging from antimicrobial to neuroprotective, underscore their importance as a privileged scaffold in the search for novel therapeutic agents. nih.gov
Development of Novel Therapeutic Agents Based on the Benzoembopress.orgnih.govthiazin-3-one Nucleus
The benzo embopress.orgnih.govthiazin-3-one nucleus has served as the foundation for some of the most potent antitubercular agents discovered to date. bioworld.com A series of compounds known as benzothiazinones (BTZs) have shown remarkable efficacy against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. embopress.orgnih.gov
The primary target for these BTZ derivatives is decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme for the biosynthesis of the mycobacterial cell wall. embopress.orgnih.gov By inhibiting DprE1, these compounds prevent the formation of key arabinan (B1173331) polymers, leading to cell lysis and bacterial death. nih.govacs.org The lead compound, BTZ043, was one of the first in this class and demonstrated potent bactericidal activity. embopress.orgnih.gov Further optimization led to the development of PBTZ169, a preclinical candidate with improved potency and efficacy in animal models of tuberculosis. embopress.orgdoaj.org Research has demonstrated that PBTZ169 acts synergistically when combined with other TB drugs like bedaquiline. embopress.org
Beyond tuberculosis, the benzo embopress.orgnih.govthiazin-3-one scaffold is being explored for other therapeutic applications. Studies have investigated derivatives as potential acetylcholinesterase (AChE) inhibitors for the treatment of neurodegenerative conditions like Alzheimer's disease. nih.gov Additionally, novel 1,4-benzothiazine-3-one derivatives have been designed and evaluated as anticonvulsant agents, with some compounds showing promising activity in preclinical models of epilepsy. nih.gov
Table 1: Selected Benzo embopress.orgnih.govthiazin-3-one Derivatives and Their Biological Activity
| Compound | Therapeutic Area | Target/Mechanism of Action | Reported Activity | Reference |
|---|---|---|---|---|
| BTZ043 | Antitubercular | Inhibition of DprE1 enzyme | Potent activity against M. tuberculosis, including MDR/XDR strains. embopress.orgnih.gov | embopress.org, nih.gov |
| PBTZ169 | Antitubercular | Covalent inhibition of DprE1 enzyme | Improved potency over BTZ043; synergistic activity with bedaquiline. embopress.org MIC < 0.035 µM against Mtb H37Rv. nih.gov | embopress.org, nih.gov |
| Compound 37 | Antitubercular | Inhibition of DprE1 enzyme | Improved solubility and bioavailability compared to lead compounds; MIC < 0.01 µM against Mtb. nih.gov | nih.gov |
| Compound 5Cd | Neurodegenerative Disease | Acetylcholinesterase (AChE) inhibitor | IC50 values of 121.3 µM (cerebral cortex) and 119.1 µM (hippocampus). nih.gov | nih.gov |
| Compound 4h | Anticonvulsant | Putative GABA-Aergic receptor modulation | Demonstrated promising activity in a chemically-induced seizure mouse model. nih.gov | nih.gov |
Combinatorial Chemistry and Chemical Library Generation for Bioactive Compound Identification
Combinatorial chemistry is a powerful strategy in drug discovery that allows for the rapid synthesis and screening of a large number of different but structurally related molecules, known as a chemical library. nih.gov This approach is particularly well-suited for exploring the potential of privileged scaffolds like benzo embopress.orgnih.govthiazin-3-one. By systematically modifying various positions on the core structure, researchers can efficiently map the structure-activity relationship (SAR) and identify compounds with high potency and desirable properties. nih.gov
The development of efficient and versatile synthetic pathways is critical for generating such libraries. nih.govnih.gov Researchers have established new synthetic routes that allow for the formation of the thiazinone ring system in a single step, facilitating the creation of a wide variety of analogues. nih.gov For example, one study reported the preparation of 36 BTZ analogues to test for activity against M. tuberculosis. nih.gov Another effort generated a library of 45 related 1,2-benzothiazines to systematically evaluate their antimicrobial properties. nih.gov These library-based approaches accelerate the identification of lead compounds and enable the optimization of their biological activity. nih.gov
Challenges and Opportunities in the Clinical Translation of Benzoembopress.orgnih.govthiazin-3-one Derivatives
Despite the high potency of early benzothiazinone derivatives, their path to clinical use has faced significant hurdles. A primary challenge is their suboptimal drug-like properties. nih.gov Many compounds in this class exhibit extremely low aqueous solubility, which can lead to poor oral bioavailability and complicate formulation development. nih.govrsc.org For instance, the second-generation anti-TB candidate PBTZ169 suffers from poor bioavailability, which is thought to stem from its low water solubility and high binding to plasma proteins. nih.gov Furthermore, high in vivo toxicity has been a concern with some recently developed BTZ derivatives. bioworld.com
These challenges, however, create opportunities for medicinal chemists to design improved next-generation compounds. Research is actively focused on modifying the benzothiazinone scaffold to enhance its pharmacokinetic profile. By synthesizing new series of derivatives with different substituents, scientists have successfully identified compounds with improved metabolic stability, better solubility, and lower plasma protein binding. nih.govrsc.org For example, a series of BTZ analogues with a nitrogen spiro-heterocycle at the C-2 position yielded compounds 11l and 11m, which displayed better aqueous solubility and pharmacokinetic profiles than PBTZ169. nih.gov Similarly, compound 37 was developed to have improved solubility and bioavailability while maintaining high anti-mycobacterial potency. nih.gov These efforts highlight the ongoing opportunity to refine the benzothiazinone nucleus into a viable clinical candidate.
Emerging Applications and Unexplored Biological Targets for Benzoembopress.orgnih.govthiazin-ones
While the anti-tuberculosis activity of benzothiazinones is well-established, the therapeutic potential of this scaffold extends to other areas. The inherent versatility of this privileged structure allows it to interact with a variety of biological targets, opening up new avenues for research.
Emerging applications include:
Neurodegenerative Diseases: As noted, certain benzothiazinone derivatives have been identified as inhibitors of acetylcholinesterase, a key target in the management of Alzheimer's disease. nih.gov
Anticonvulsant Therapy: The scaffold has been successfully engineered to create compounds with anticonvulsant properties, potentially targeting GABA-Aergic receptors to control seizures. nih.gov
Antimicrobial Agents: Beyond mycobacteria, various thiazine derivatives have been tested against other pathogens, including Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. nih.govmdpi.com
Furthermore, the broader class of thiazine and benzothiazine heterocycles has been associated with a wide spectrum of biological activities that remain largely unexplored for the specific 7-ethoxy-4H-benzo embopress.orgnih.govthiazin-3-one scaffold. These include potential antitumor, antiviral, antifungal, and anti-inflammatory properties. nih.govnih.govmdpi.com The investigation of these activities and the identification of the specific molecular targets responsible represent significant opportunities for future drug discovery efforts based on this promising chemical nucleus.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-Ethoxy-4H-benzo[1,4]thiazin-3-one, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves cyclization of substituted aniline derivatives with ethoxy-containing precursors. For example, a benzothiazine core can be constructed via nucleophilic substitution or condensation reactions in aprotic solvents like 1,4-dioxane. Intermediates should be characterized using -NMR, -NMR, and LC-MS to confirm regioselectivity and functional group integrity. Purity can be assessed via HPLC with UV detection at 254 nm .
Q. How do reaction conditions influence the regioselectivity of ethoxy group introduction in benzothiazinone systems?
- Methodological Answer : Regioselectivity is sensitive to solvent polarity and catalyst choice. For instance, polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the 7-position due to enhanced stabilization of transition states. Kinetic studies using in-situ FTIR or -NMR monitoring can track intermediate formation and guide optimization .
Q. What spectroscopic techniques are critical for distinguishing this compound from structurally similar analogs?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formula, while -NMR coupling patterns differentiate ethoxy (-OCHCH) from methoxy (-OCH) groups. X-ray crystallography resolves tautomeric forms (e.g., 3-keto vs. enol configurations) in solid-state structures .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound with high yield and purity?
- Methodological Answer : A 2 factorial design can systematically vary factors like temperature (80–120°C), solvent (DMF vs. THF), and catalyst loading (5–15 mol%). Response surface modeling identifies interactions between variables, enabling prediction of optimal conditions. For example, a central composite design may reveal that high catalyst loading in DMF maximizes yield while minimizing byproducts .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected -NMR splitting patterns) for this compound derivatives?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., ring puckering or keto-enol tautomerism). Variable-temperature NMR or DFT calculations (e.g., B3LYP/6-31G**) can model energy barriers for conformational changes. Cross-validation with NOESY/ROESY experiments clarifies spatial arrangements of substituents .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic substitution reactions?
- Methodological Answer : Frontier molecular orbital (FMO) analysis (HOMO/LUMO energies) identifies reactive sites. For instance, electron-deficient regions (LUMO localization) at the 2-position predict susceptibility to nucleophilic attack. Solvent effects can be modeled using COSMO-RS to simulate reaction pathways in polar vs. nonpolar media .
Q. What advanced purification techniques address challenges in isolating this compound from complex reaction mixtures?
- Methodological Answer : Membrane-based separations (e.g., nanofiltration) or simulated moving bed (SMB) chromatography improve resolution of polar byproducts. For thermally sensitive compounds, preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) achieves >98% purity. Process analytical technology (PAT) monitors purity in real-time .
Q. How does the ethoxy substituent influence the biological activity of this compound compared to analogs with other alkoxy groups?
- Methodological Answer : Structure-activity relationship (SAR) studies using in vitro assays (e.g., enzyme inhibition) can correlate substituent size/logP with activity. Ethoxy’s intermediate hydrophobicity may enhance cell membrane permeability relative to methoxy or propoxy groups. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
